molecular formula C17H24N2OS2 B2816425 (E)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide CAS No. 2035007-52-2

(E)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2816425
CAS No.: 2035007-52-2
M. Wt: 336.51
InChI Key: OCEJONNCKZFGFY-ONEGZZNKSA-N
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Description

The compound “(E)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide” is a structurally complex molecule featuring a thiophene-substituted acrylamide core linked to a piperidine moiety modified with a tetrahydrothiophene ring. The (E)-configuration of the acrylamide group ensures planar geometry, which may enhance interactions with biological targets such as enzymes or receptors. Its synthesis likely involves multi-step reactions, including condensation of thiophene derivatives with acrylamide intermediates and functionalization of the piperidine scaffold .

Properties

IUPAC Name

(E)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2OS2/c20-17(4-3-16-2-1-10-22-16)18-12-14-5-8-19(9-6-14)15-7-11-21-13-15/h1-4,10,14-15H,5-9,11-13H2,(H,18,20)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCEJONNCKZFGFY-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC=CS2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC=CS2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step often involves the synthesis of the piperidine intermediate. This can be achieved through the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization.

    Introduction of the Tetrahydrothiophene Moiety: The tetrahydrothiophene group is introduced via a nucleophilic substitution reaction, where a halogenated thiophene derivative reacts with the piperidine intermediate.

    Acrylamide Formation: The final step involves the formation of the acrylamide group. This is typically achieved through the reaction of the piperidine-thiophene intermediate with an acrylamide derivative under basic conditions to ensure the (E)-configuration.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and tetrahydrothiophene moieties, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acrylamide group, converting it to the corresponding amine.

    Substitution: The piperidine and thiophene rings can participate in various substitution reactions, including halogenation and alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation may involve alkyl halides in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a pharmacological agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, research focuses on its potential therapeutic applications. Studies may investigate its efficacy and safety as a treatment for various diseases, including its mechanism of action at the molecular level.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties may lend themselves to applications in materials science or chemical manufacturing.

Mechanism of Action

The mechanism of action of (E)-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological context and the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related acrylamide derivatives, emphasizing key differences in substituents, synthetic pathways, and hypothesized biological implications.

Structural and Functional Group Comparisons

Compound Name Key Structural Features Functional Group Impact
(E)-N-((1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide - Tetrahydrothiophene-modified piperidine
- Thiophene-acrylamide core
- Tetrahydrothiophene: Enhances lipophilicity and metabolic stability.
- Thiophene: Facilitates π-π stacking in target binding.
(Z)-3-(4-Nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112) - Nitrophenyl group
- Propylamide substituent
- Nitro group: Increases electron-withdrawing effects, potentially altering binding affinity.
- Propyl chain: May reduce solubility compared to methylene-linked piperidine.
(E)-2-cyano-N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-(thiophen-2-yl)acrylamide - Cyano group
- Pyridinylpyrimidine-aniline substituent
- Cyano group: Improves electrophilicity and covalent binding potential.
- Pyrimidine ring: May enhance kinase inhibition via ATP-binding pocket interactions.

Limitations of Available Data

The provided evidence lacks direct experimental data (e.g., IC₅₀ values, pharmacokinetic profiles) for the target compound. Comparisons are thus based on structural analogs and established medicinal chemistry principles. Further studies are required to validate these hypotheses.

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